molecular formula C25H18ClN3O4 B2371751 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326895-40-2

2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No.: B2371751
CAS No.: 1326895-40-2
M. Wt: 459.89
InChI Key: KWQVKXNATBDUPD-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The structure includes a 4-chlorophenyl group at position 2 and a 3,5-dimethoxyphenyl substituent on the oxadiazole moiety. The chloro and methoxy substituents likely enhance lipophilicity and influence electronic properties, which may optimize binding affinity or metabolic stability.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4/c1-31-18-11-15(12-19(13-18)32-2)23-27-24(33-28-23)22-14-29(17-9-7-16(26)8-10-17)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQVKXNATBDUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a synthetic derivative that incorporates both isoquinoline and oxadiazole moieties. These structural components are often associated with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O4C_{19}H_{18}ClN_{3}O_{4}, with a molar mass of 387.82 g/mol. The presence of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups enhances its potential for biological interaction.

Anticancer Activity

Research has indicated that derivatives of oxadiazole exhibit significant anticancer properties. For example, a study evaluated various 1,2,4-oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. The results suggested that compounds similar to the target structure demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Similar Compounds

Compound IDCell LineIC50 (µM)Activity Level
7aMCF-715.2Moderate
7bA54910.8High
7cDU-14512.0Moderate

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored. In one study, synthesized compounds were tested against various bacterial strains including Salmonella typhi and Bacillus subtilis , showing moderate to strong antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antibacterial Activity

Compound IDBacterial StrainZone of Inhibition (mm)Activity Level
Compound ASalmonella typhi20Strong
Compound BBacillus subtilis18Moderate
Compound CE. coli10Weak

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for enzymes involved in cancer metabolism.
  • DNA Interaction : Isoquinoline derivatives are known to intercalate into DNA, potentially leading to apoptosis in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups may enhance antioxidant activity, providing additional protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • A study involving a series of oxadiazole derivatives reported significant tumor regression in xenograft models when treated with these compounds .
  • Another investigation demonstrated that specific derivatives exhibited superior binding affinity to bovine serum albumin (BSA), suggesting enhanced bioavailability and therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

The compound’s closest structural analogue is 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS: 1326843-86-0) . Other relevant compounds include PSN375963 and PSN632408, which share the 1,2,4-oxadiazole scaffold but differ in substituents and core structures . Below is a detailed comparison:

Compound Name Substituents on Oxadiazole Molecular Formula Molecular Weight Notable Features
Target Compound : 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one 3,5-Dimethoxyphenyl C₂₅H₁₈ClN₃O₄ 468.88 g/mol Two methoxy groups enhance electron density; potential for improved receptor interaction.
Analogue from : 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 3-Methoxyphenyl C₂₄H₁₆ClN₃O₃ 429.86 g/mol Single methoxy group reduces steric bulk; may lower binding affinity compared to dimethoxy variant.
PSN375963 : 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine 4-Butylcyclohexyl C₁₇H₂₃N₃O 285.39 g/mol Bulky alkyl chain increases lipophilicity; likely targets lipid-rich environments.
PSN632408 : 4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester 4-Pyridinyl C₂₀H₂₅N₅O₄ 411.45 g/mol Piperidine and ester groups suggest CNS penetration or protease resistance.

Key Findings:

Impact of Methoxy Substitution: The 3,5-dimethoxyphenyl group in the target compound provides greater electron-donating capacity than the 3-methoxyphenyl group in its analogue . This could enhance interactions with aromatic residues in receptor binding pockets (e.g., serotonin or cannabinoid receptors) . The additional methoxy group increases molecular weight by ~39 g/mol, which may marginally affect solubility but improve target selectivity.

Oxadiazole Ring Modifications :

  • PSN375963 and PSN632408 demonstrate that substituents like alkyl chains (e.g., 4-butylcyclohexyl) or heteroaromatic groups (e.g., pyridinyl) alter pharmacokinetic profiles. For instance, PSN375963’s lipophilic side chain may favor blood-brain barrier penetration, whereas the target compound’s dimethoxy groups balance polarity and binding .

Core Structure Variations: The isoquinolinone core in the target compound differs from the pyridine core in PSN375963.

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